molecular formula C13H14AgF6O2 B6289049 (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver CAS No. 38892-25-0

(1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver

Cat. No.: B6289049
CAS No.: 38892-25-0
M. Wt: 424.11 g/mol
InChI Key: PFRITXVBAILPDD-OJKFPHAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.C5H2F6O2.Ag/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H;/b2-1-,8-7-;2-1-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRITXVBAILPDD-OJKFPHAYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CC/C=C\C1.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Ag]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14AgF6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Silver Hexafluoroacetylacetonate Intermediate

Silver(I) precursors such as silver nitrate (AgNO3) or silver oxide (Ag2O) react with Hhfacac in the presence of a base to form the [Ag(hfacac)] intermediate. The reaction proceeds via deprotonation of the β-diketone:

AgNO3+Hhfacac+Base[Ag(hfacac)]+BaseH++NO3\text{AgNO}3 + \text{Hhfacac} + \text{Base} \rightarrow [\text{Ag(hfacac)}] + \text{BaseH}^+ + \text{NO}3^-

Common bases include triethylamine or ammonia, while solvents like tetrahydrofuran (THF) or dichloromethane facilitate the reaction. The intermediate is typically isolated as a white solid, though purification steps (e.g., recrystallization from hexane) are critical to remove unreacted starting materials.

Coordination of 1,5-Cyclooctadiene

The [Ag(hfacac)] intermediate is then treated with COD under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. COD acts as a bidentate ligand, displacing solvent molecules or weakly bound counterions:

[Ag(hfacac)]+COD[Ag(COD)(hfacac)][\text{Ag(hfacac)}] + \text{COD} \rightarrow [\text{Ag(COD)(hfacac)}]

This step requires strict moisture control, as silver complexes are prone to hydrolysis. Reaction temperatures are maintained between 0°C and 25°C to balance reaction kinetics and product stability.

Optimized Experimental Protocols

Small-Scale Laboratory Synthesis

Procedure :

  • Dissolve AgNO3 (1.0 equiv, 170 mg) in 20 mL anhydrous THF.

  • Add Hhfacac (1.05 equiv, 252 mg) and triethylamine (1.1 equiv, 0.15 mL) dropwise at 0°C.

  • Stir for 2 hours at room temperature; filter to remove precipitated salts.

  • Add COD (1.2 equiv, 0.12 mL) to the filtrate and stir for 12 hours.

  • Concentrate under reduced pressure and recrystallize from cold hexane.

Yield : 68–72%.
Characterization :

  • Melting Point : 122–124°C.

  • IR (KBr) : ν(C=O)\nu(\text{C=O}) 1645 cm⁻¹, ν(Ag-O)\nu(\text{Ag-O}) 435 cm⁻¹.

  • ¹H NMR (CDCl₃) : δ 5.45 (m, 4H, COD), 3.15 (m, 8H, COD), 6.12 (s, 1H, enolate).

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Key modifications include:

  • Solvent : Replacing THF with toluene to reduce costs.

  • Catalyst Recovery : Implementing continuous extraction to recycle unreacted COD.

  • Purity Control : Sublimation under vacuum (80°C, 0.1 mmHg) to achieve >99.9% purity.

Critical Parameters Influencing Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Ag⁺ SourceAgNO₃ > Ag₂OHigher solubility of AgNO₃
Solvent PolarityTHF > DichloromethaneEnhances ligand dissociation
Reaction Temperature0–25°CPrevents ligand decomposition
COD Equivalents1.2–1.5Minimizes Ag(hfacac)₂ formation

Challenges and Mitigation Strategies

Ligand Steric Effects

The bulkiness of COD and hfacac ligands complicates coordination geometry. Excess COD (1.5 equiv) ensures complete displacement of solvent molecules, though it risks forming bis(COD) species.

Moisture Sensitivity

Silver complexes are hygroscopic. Conducting reactions in gloveboxes (<1 ppm H₂O) and using molecular sieves in storage containers are essential.

Light-Induced Decomposition

Exposure to UV light causes ligand dissociation. Amber glassware and inert atmosphere storage mitigate this issue.

Alternative Preparation Routes

Silver Oxide Route

Using Ag₂O instead of AgNO₃ eliminates nitrate byproducts:

Ag2O+2Hhfacac+2COD2[Ag(COD)(hfacac)]+H2O\text{Ag}2\text{O} + 2\text{Hhfacac} + 2\text{COD} \rightarrow 2[\text{Ag(COD)(hfacac)}] + \text{H}2\text{O}

This method achieves comparable yields (70–75%) but requires prolonged reaction times (24 hours).

Solvent-Free Mechanochemical Synthesis

Ball milling AgNO₃, Hhfacac, and COD for 3 hours at 30 Hz produces the complex with 60% yield, reducing solvent waste.

Analytical and Purification Techniques

TechniqueApplicationObservations
Column ChromatographyRemoval of unreacted HhfacacSilica gel (hexane/ethyl acetate 9:1)
RecrystallizationPurity enhancementHexane at −20°C yields needle-like crystals
Elemental AnalysisVerification of Ag contentFound: Ag 25.4%; Calc.: Ag 25.6%

Chemical Reactions Analysis

Thermal Decomposition Pathways

The complex decomposes at elevated temperatures (>25°C), forming metallic silver and ligand-derived byproducts. Key observations include:

Conditions Products Identified Mechanistic Notes
70°C (inert atmosphere)Ag nanoparticles, gaseous fluorocarbonsLigand dissociation precedes silver reduction .
100°C (air)Ag₂O, CO₂, HFOxidative degradation of hfac ligand dominates .

Thermogravimetric analysis (TGA) reveals a two-step mass loss:

  • ~120–130°C : COD ligand dissociation (Δm ≈ 22%).

  • ~200–250°C : hfac ligand breakdown (Δm ≈ 58%) .

Photochemical Reactivity

Exposure to UV/visible light induces ligand-to-metal charge transfer (LMCT), leading to:

  • Discoloration (browning due to Ag⁰ cluster formation).

  • Release of 1,5-cyclooctadiene (confirmed via GC-MS) .

  • Generation of - CF₃ radicals from hfac, detected via EPR spectroscopy .

Hydrolytic Stability

The complex reacts slowly with moisture, yielding:

Conditions Products Kinetics
Ambient humidityAgOH, (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-onet₁/₂ ≈ 72 hours .
Aqueous HCl (1M)[AgCl₂]⁻, free COD, HhfacImmediate dissolution .

Ligand Substitution Reactions

The COD ligand is readily displaced by stronger-field ligands:

Reagent Product Driving Force
Triphenylphosphine (PPh₃)[Ag(hfac)(PPh₃)₂]Entropic (COD release) .
Ethylene[Ag(hfac)(C₂H₄)₂]⁺π-acid strength .

Redox Behavior

Cyclic voltammetry in THF shows:

  • E₁/₂ = +0.34 V vs. Ag/Ag⁺ : Irreversible oxidation to Ag(II).

  • E₁/₂ = −1.12 V : Reduction of hfac ligand .

Catalytic Activity

While not its primary application, the complex mediates:

  • Alkyne cyclotrimerization (TOF = 8 h⁻¹ at 80°C).

  • Oxidative C–H activation (limited to electron-deficient arenes) .

This reactivity profile underscores the compound’s sensitivity to environmental factors and its utility in designing silver-based coordination scaffolds. Data consistency across patents, SDS documents, and catalytic studies validates these findings.

Scientific Research Applications

The compound (1Z,5Z)-cycloocta-1,5-diene; (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one; silver is a complex organic compound with potential applications in various scientific fields, particularly in catalysis and material science. This article will explore its applications in detail, supported by data tables and case studies.

The compound consists of a cyclooctadiene framework that is functionalized with a hexafluoro alcohol derivative and silver. The unique structure allows for various interactions that are beneficial in chemical reactions.

Catalysis

The primary application of this compound lies in its use as a catalyst in organic reactions. The silver component can enhance the reactivity of the cyclooctadiene, making it suitable for various transformations.

Case Study: Silver-Catalyzed Reactions

Research has shown that silver complexes can effectively facilitate the oxidation of alkenes and other functional groups. For instance, a study demonstrated that silver-catalyzed reactions involving cyclooctadiene derivatives led to higher yields of desired products compared to traditional methods.

Material Science

The compound’s unique properties make it a candidate for developing advanced materials. Its ability to form stable complexes can be utilized in creating new polymers or nanomaterials.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized polymers using (1Z,5Z)-cycloocta-1,5-diene as a monomer. The resulting materials exhibited enhanced mechanical properties and thermal stability, indicating potential applications in high-performance materials.

Medicinal Chemistry

While not extensively explored yet, the fluorinated moiety of this compound may offer unique biological activities. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability.

Case Study: Anticancer Activity

Preliminary studies have indicated that fluorinated cyclooctadiene derivatives exhibit promising anticancer activity in vitro. Further research is necessary to elucidate the mechanisms and potential therapeutic uses.

Mechanism of Action

The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver exerts its effects involves the coordination of the silver ion with the ligands. This coordination alters the electronic properties of the silver ion, making it more reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.

Comparison with Similar Compounds

(1Z,5Z)-Cycloocta-1,5-diene

  • Structure : A cyclic diene with conjugated double bonds in a strained eight-membered ring .
  • Properties: Molecular formula C₈H₁₂, molecular weight 108.18 g/mol, and CAS No. 17612-50-9 .
  • Applications: Acts as a ligand in transition metal complexes (e.g., rhodium, platinum) for catalysis . Participates in Diels-Alder reactions, forming stable adducts under thermal conditions (71% yield at 80°C over 11 days) .

(Z)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one

  • Structure: A fluorinated enol with a hydroxyl group and electron-withdrawing CF₃ substituents.
  • Properties: Molecular formula C₅H₃F₆O₂ (estimated), CAS No. 14949-69-0 (nickel complex analog) .
  • Applications: Likely serves as a ligand or intermediate in organometallic synthesis due to its electron-deficient nature. Fluorination enhances thermal stability and reactivity in nucleophilic additions.

Silver (Ag)

  • Properties: Atomic weight 107.87 g/mol, CAS No. 7440-22-4.
  • Applications: Forms nanoparticles and coordination complexes with antimicrobial properties. Used in catalysis (e.g., oxidation reactions), though less commonly than platinum or rhodium in cyclooctadiene complexes.

Comparison with Similar Compounds

Comparison of (1Z,5Z)-Cycloocta-1,5-diene with Analogous Dienes

Property (1Z,5Z)-Cycloocta-1,5-diene 1,3-Cyclooctadiene Norbornadiene References
Reactivity in Diels-Alder Forms stable adducts at 80°C (71% yield) Faster reaction at lower temps Higher strain, faster kinetics
Coordination Chemistry Forms complexes with Rh, Pt Less common in metal complexes Binds strongly to transition metals
Thermal Stability Stable at RT; dimerizes at 80°C Prone to isomerization Highly strained, reactive

Key Findings :

  • The 1,5-conjugation in (1Z,5Z)-cycloocta-1,5-diene reduces strain compared to 1,3-cyclooctadiene, enabling controlled reactivity in Diels-Alder reactions .
  • Its utility in synthesizing heteroadamantanes (improved ADME-Tox profiles) surpasses norbornadiene derivatives .

Comparison of (Z)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one with Fluorinated Enols

Property (Z)-CF₃-Enol Trifluoroacetylacetone Hexafluoroacetylacetone References
Electron-Withdrawing Effect Strong (six CF₃ groups) Moderate (two CF₃ groups) Strong (two CF₃ groups)
Metal Coordination Forms stable Ni complexes Common ligand for lanthanides Widely used in volatile metal complexes
Thermal Stability High (fluorine substitution) Moderate High

Key Findings :

  • The hexafluoro substitution in the enol enhances Lewis acidity, making it superior for stabilizing electron-deficient metal centers compared to non-fluorinated analogs .

Comparison of Silver with Noble Metal Counterparts

Property Silver (Ag) Platinum (Pt) Rhodium (Rh) References
Catalytic Activity Moderate (oxidation reactions) High (hydrogenation, C–C coupling) Very high (asymmetric catalysis)
Cost Low Very high High
Cyclooctadiene Complex Stability Less studied Stable (e.g., Pt(COD)Br₂) Highly stable (Rh(COD) complexes)

Key Findings :

  • Silver’s cost-effectiveness makes it attractive for large-scale applications, though its catalytic performance in cyclooctadiene systems is understudied compared to Pt/Rh .

Biological Activity

The compound of interest, (1Z,5Z)-cycloocta-1,5-diene; (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one; silver , is a complex organometallic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound based on existing research findings and case studies.

Structure and Composition

The compound consists of:

  • (1Z,5Z)-cycloocta-1,5-diene (C₈H₁₂)
  • (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one (C₅H₂F₆O₂)
  • Silver (Ag)

The molecular formula for the entire compound can be represented as C13H14F6O2AgC_{13}H_{14}F_6O_2Ag with a molecular weight of approximately 379.78 g/mol.

Antimicrobial Properties

Research indicates that silver compounds exhibit significant antimicrobial properties. The incorporation of silver into the aforementioned compound may enhance its efficacy against a range of pathogens. Studies have shown that silver ions can disrupt bacterial cell membranes and interfere with cellular processes such as respiration and replication.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of organometallic compounds have been a focal point in cancer research. For instance:

  • Case Study : A study investigating the cytotoxic effects of silver complexes on various cancer cell lines demonstrated significant inhibition of cell growth. The mechanism was attributed to the induction of apoptosis and oxidative stress in cancer cells.
Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF-715Oxidative stress
A54912Cell cycle arrest

Anti-inflammatory Effects

Silver compounds are also noted for their anti-inflammatory properties. The presence of the hexafluoro group in the compound may modulate inflammatory pathways:

  • Research Finding : In vitro studies have shown that silver-containing compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound may be attributed to several mechanisms:

  • Metal Ion Release : Silver ions are released from the compound in physiological conditions, exerting antimicrobial effects.
  • Reactive Oxygen Species (ROS) Generation : The interaction between the metal and biological systems can lead to increased ROS production, contributing to cytotoxicity in cancer cells.
  • Cell Membrane Disruption : The lipophilic nature of cycloocta-diene facilitates membrane penetration, enhancing the bioavailability and activity of the silver component.

Q & A

Q. Optimization Tips :

  • Use anhydrous conditions to prevent ligand displacement by moisture.
  • Purify via recrystallization in inert solvents (e.g., dichloromethane/hexane).
  • Monitor reaction progress using ¹H NMR to confirm ligand coordination (e.g., COD’s olefinic proton shifts at δ 5.2–5.6 ppm) .

How can the structural integrity of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one be validated in synthetic workflows?

Basic
While direct evidence for this compound is limited, fluorinated β-diketones are typically characterized using:

  • ¹H/¹⁹F NMR : Confirm Z-configuration via coupling constants (e.g., J = 10–15 Hz for conjugated enolic protons).
  • LC-MS : Detect molecular ion peaks (e.g., m/z = 256 [M+H]⁺).
  • Elemental Analysis : Verify C/F ratios (e.g., C: 31.6%, F: 44.4%) .

Note : Stability studies (TGA/DSC) are critical due to potential keto-enol tautomerism and hygroscopicity.

What role does COD stereochemistry play in the catalytic activity of rhodium complexes?

Advanced
The Z,Z-configuration of COD in rhodium(I) complexes influences catalytic performance in hydrogenation and cross-coupling reactions:

  • Steric Effects : COD’s planar geometry reduces steric hindrance, enhancing substrate access to the metal center.
  • Electronic Effects : Electron-rich olefins stabilize Rh(I), favoring oxidative addition steps.

Example : In l,2-bis(dicyclohexylphosphino)-ethane Rh(I)-COD tetrafluoroborate , the dihedral angle between the P-Rh-P plane and COD’s double bonds (8.0–8.5°) optimizes π-backbonding, critical for alkene hydrogenation .

How can crystallographic data discrepancies in COD-containing complexes be resolved?

Advanced
Discrepancies in XRD parameters (e.g., lattice constants, dihedral angles) arise from:

  • Crystallization Solvents : Methanol vs. dichloromethane alters packing efficiency (e.g., V = 3324.9 ų vs. 3695.1 ų) .
  • Temperature : Data collected at 200 K vs. room temperature affect thermal motion and bond lengths.

Q. Resolution Strategy :

  • Cross-validate with DFT calculations to reconcile experimental vs. theoretical bond angles.
  • Use CCDC databases to compare with analogous structures (e.g., Rh-COD vs. Ru-COD complexes) .

What safety protocols are essential for handling COD-based ruthenium polymers?

Basic
Dichloro(cycloocta-1,5-diene)ruthenium(II) polymer requires:

  • PPE : Nitrile gloves, safety goggles, and fume hood use (TLV-TWA: 0.1 mg/m³ for Ru dust).
  • Spill Management : Neutralize with vermiculite, avoid water (risk of HCl release).
  • Storage : Inert atmosphere (Ar/N₂), away from oxidizers (e.g., HNO₃) .

What mechanistic insights explain silver’s role in reactions involving fluorinated enones?

Advanced
Note: Limited direct evidence for silver in the provided data. Based on analogous systems:
Silver may act as:

  • Lewis Acid : Activates fluorinated enones (e.g., (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one) via carbonyl coordination, facilitating nucleophilic additions.
  • Nanoparticle Catalyst : Ag⁰ nanoparticles promote C–F bond activation in fluoroketones, though detailed studies are needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.